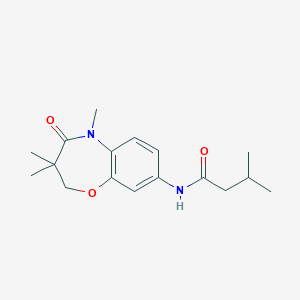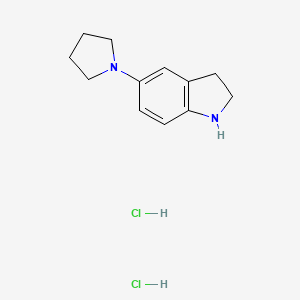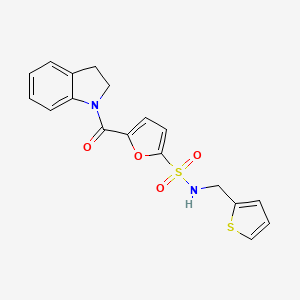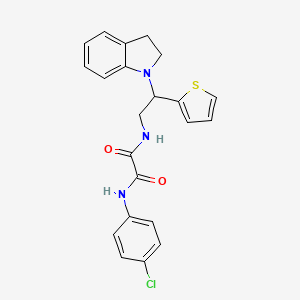![molecular formula C8H11N3O3 B2533760 2-{4-[(hydroxyimino)methyl]-3,5-dimethyl-1H-pyrazol-1-yl}acetic acid CAS No. 1181471-99-7](/img/structure/B2533760.png)
2-{4-[(hydroxyimino)methyl]-3,5-dimethyl-1H-pyrazol-1-yl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{4-[(hydroxyimino)methyl]-3,5-dimethyl-1H-pyrazol-1-yl}acetic acid” is a chemical compound used for proteomics research . Its molecular formula is C8H11N3O3 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new rust converter, 3,4,5-trihydroxy-2-[(hydroxyimino) methyl] benzoic acid (named as RC-GAO), has been synthesized based on gallic acid by formylation and oximation .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the retrieved sources, similar compounds have been synthesized through reactions like formylation and oximation .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Pyrazoline Derivatives
A study by Hasan, Abbas, and Akhtar (2011) explored the synthesis of 1,3,5-triaryl-2-pyrazolines by reacting 4-alkoxychalcones with (3,4-dimethylphenyl)hydrazine hydrochloride. These compounds exhibited fluorescence properties, demonstrating the potential of pyrazoline derivatives in materials science, particularly in the development of fluorescent materials for various applications (Hasan, Abbas, & Akhtar, 2011).
Antitumor Activity of Silver Complexes
Pellei et al. (2023) developed novel silver complexes with bis(pyrazol-1-yl)acetic acid derivatives, showing significant in vitro antitumor activity against human cancer cell lines, including small-cell lung carcinoma (SCLC). These findings highlight the potential of pyrazol-1-yl)acetic acid derivatives in cancer therapy, offering new avenues for the development of chemotherapeutic agents (Pellei et al., 2023).
Coordination Chemistry and Ligand Design
Research by Hübner, Haas, and Burzlaff (2006) on the introduction of functional groups to bis(3,5-dimethylpyrazol-1-yl)acetic acid led to the development of novel N,N,O scorpionate ligands. These ligands, suitable for solid-phase immobilisation, have implications for the design of coordination compounds with potential applications in catalysis, material science, and biochemistry (Hübner, Haas, & Burzlaff, 2006).
Molluscicidal Activity of Pyrazole Derivatives
Abdelrazek et al. (2006) synthesized new cinnoline and pyrano[2,3-c]pyrazole derivatives, showing moderate molluscicidal activity against Biomphalaria alexandrina snails. This research contributes to the development of environmentally friendly pest control agents, demonstrating the versatility of pyrazol-1-yl)acetic acid derivatives in the synthesis of bioactive compounds (Abdelrazek et al., 2006).
Selective Coordination of Armed Ligands
A study by Hadda et al. (2007) focused on the selective coordination of cobalt(II) and copper(II) with novel ligand pyrazole derivatives, demonstrating the importance of such compounds in the field of coordination chemistry. The research offers insights into the design of metal complexes with specific properties, useful in various scientific applications (Hadda et al., 2007).
Eigenschaften
IUPAC Name |
2-[4-[(E)-hydroxyiminomethyl]-3,5-dimethylpyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-5-7(3-9-14)6(2)11(10-5)4-8(12)13/h3,14H,4H2,1-2H3,(H,12,13)/b9-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSJTUXIXSKNNS-YCRREMRBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CC(=O)O)C)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2533677.png)


![Tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate;hydrochloride](/img/structure/B2533684.png)


![2-Amino-5-{[2-(diethylamino)ethyl]amino}benzamide](/img/structure/B2533687.png)

![methyl 4-oxo-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2533691.png)

![2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2533695.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2533697.png)


